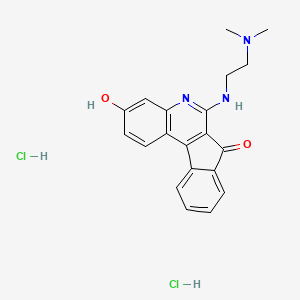
6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
BMS-247615 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA topoisomerase I and II inhibition. In biology, it is used to investigate the effects of topoisomerase inhibition on cell growth and proliferation. In medicine, it is being studied as a potential anticancer agent, with promising results in preclinical studies. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .
作用機序
BMS-247615 二塩酸塩の作用機序は、DNAトポイソメラーゼIおよびIIの阻害を伴います。これらの酵素は、DNAの複製と転写に不可欠であり、これらの酵素の阻害は、DNA切断の蓄積につながり、最終的に細胞死をもたらします。この化合物は、トポイソメラーゼ-DNA複合体に結合し、切断可能な複合体を安定化させて、DNA鎖切断の再結合を阻害します。 これにより、DNA損傷が蓄積し、細胞死経路が活性化されます .
生化学分析
Biochemical Properties
TAS-103 dihydrochloride interacts with DNA topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription . By inhibiting these enzymes, TAS-103 dihydrochloride can disrupt the normal functioning of cancer cells .
Cellular Effects
TAS-103 dihydrochloride has been shown to have significant cytotoxic effects on various types of cells, including CCRF-CEM cells and Lewis lung carcinoma (LLC) cells . It disrupts the signal recognition particle (SRP) complex formation, leading to the destabilization of SRP14 and SRP19 and their eventual degradation .
Molecular Mechanism
The molecular mechanism of TAS-103 dihydrochloride involves the inhibition of DNA topoisomerase I and II . This disruption of topoisomerase function leads to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells . The effects of TAS-103 dihydrochloride are not strongly dependent on exposure duration .
Dosage Effects in Animal Models
In animal models, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression at a dosage of 30 mg/kg . The liposomal form of TAS-103 dihydrochloride is almost as active as the free form .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in DNA replication and transcription .
Subcellular Localization
Given its mechanism of action, it likely localizes to the nucleus where it interacts with DNA topoisomerase I and II .
準備方法
BMS-247615 二塩酸塩の合成は、いくつかの段階を伴います。このプロセスは、1,3-ジオキソインダン-2-カルボン酸エチルエステルをm-アニシジンとトルエン中還流下で縮合させて対応するアミドを生成することから始まります。次に、このアミドを120°Cでポリリン酸で環化させて、3-メトキシ-6,7-ジヒドロ-5H-インデノ[2,1-c]キノリン-6,7-ジオンを生成します。得られた化合物をPOCl3と反応させてクロロケトンを生成し、続いてピリジン中100°Cで2-(ジメチルアミノ)エチルアミンと縮合させてアミノケトンを生成します。 最後に、この化合物を酢酸中還流下で濃縮HBrで脱メチル化して、BMS-247615 二塩酸塩を生成します .
化学反応の分析
BMS-247615 二塩酸塩は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化誘導体を生成することができます。
還元: この化合物は、還元されて還元誘導体を生成することができます。
置換: この化合物は、置換反応を起こすことができ、その際、ある官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬には、POCl3、ポリリン酸、濃縮HBrなどがあります。
科学研究における用途
BMS-247615 二塩酸塩は、化学、生物学、医学、産業の分野において幅広い科学研究用途を持っています。化学においては、DNAトポイソメラーゼIおよびIIの阻害機構を研究するためのツールとして使用されます。生物学においては、トポイソメラーゼ阻害が細胞の成長と増殖に与える影響を調査するために使用されます。医学においては、有望な前臨床研究結果が得られているため、潜在的な抗がん剤として研究されています。 産業では、新しいがん治療の開発や創薬における参照化合物として使用されています .
類似化合物との比較
BMS-247615 二塩酸塩は、DNAトポイソメラーゼIとIIの両方を二重に阻害するという点でユニークであり、一般的にこれらの酵素のいずれか一方のみを標的とする他のトポイソメラーゼ阻害剤とは異なります。類似の化合物としては、以下のようなものがあります。
カンプトテシン: がん治療で使用されるトポイソメラーゼI阻害剤。
エトポシド: がん治療で使用されるトポイソメラーゼII阻害剤。
ドキソルビシン: 幅広い抗がん活性を有する別のトポイソメラーゼII阻害剤。BMS-247615 二塩酸塩による二重阻害は、より広範な活性範囲を提供し、がん治療における潜在的な効果を高める可能性があります
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride' involves the reaction of 2-(dimethylamino)ethylamine with 3-hydroxy-7H-indeno(2,1-c)quinolin-7-one in the presence of a suitable reagent to form the desired product. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2-(dimethylamino)ethylamine", "3-hydroxy-7H-indeno(2,1-c)quinolin-7-one" ], "Reaction": [ "Step 1: 2-(dimethylamino)ethylamine is added to a solution of 3-hydroxy-7H-indeno(2,1-c)quinolin-7-one in a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.", "Step 3: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.", "Step 4: The purified product is treated with hydrochloric acid to form the dihydrochloride salt.", "Step 5: The dihydrochloride salt is isolated by filtration or extraction and dried to obtain the final product." ] } | |
CAS番号 |
174634-09-4 |
分子式 |
C20H20ClN3O2 |
分子量 |
369.8 g/mol |
IUPAC名 |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H |
InChIキー |
YIXMZTZPXFTXTJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl |
正規SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl |
外観 |
Red solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
soluble in water, not soluble in DMSO, not soluble in chloroform. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)

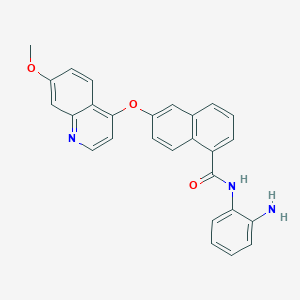

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
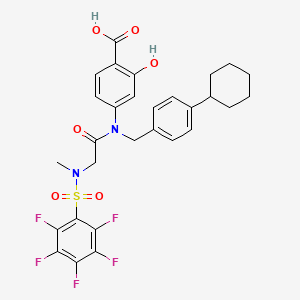
![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)
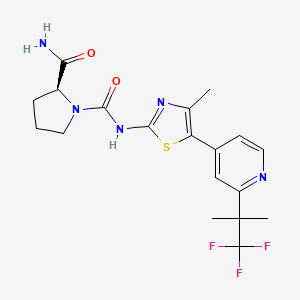

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)
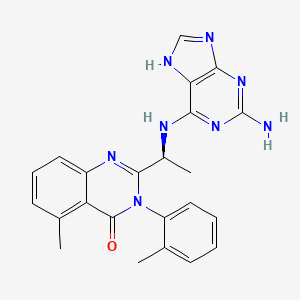
![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)
